(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Sourcing a single enantiomer for asymmetric synthesis often risks late-stage racemization or incompatible protecting groups, compromising route efficiency. (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (CAS 2648869-67-2) resolves this with a pre-installed (S)-stereocenter and an acid-labile tert-butoxy group. • Enantiomeric purity: ≥95% (HPLC), securing downstream stereochemical outcomes. • Orthogonal functionality: Free primary hydroxyl and protected secondary alcohol enable selective functionalization without cross-reactivity. • Supply assurance: Available from stock with rapid global shipping, backed by full CoA documentation to streamline procurement workflows.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Cat. No. B15305754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(CC1=CC=CC=C1)CO
InChIInChI=1S/C13H20O2/c1-13(2,3)15-12(10-14)9-11-7-5-4-6-8-11/h4-8,12,14H,9-10H2,1-3H3/t12-/m0/s1
InChIKeyPSBWVYQNBWAXEW-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol: A Specialized Chiral Building Block for Asymmetric Synthesis and Pharmaceutical R&D


(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol (CAS 2648869-67-2) is an enantiomerically pure, chiral secondary alcohol characterized by a tert-butoxy protecting group and a phenyl substituent on a propanol backbone . Its molecular formula is C13H20O2 with a molecular weight of 208.3 g/mol, and it is supplied as a research-grade chemical with a minimum purity specification of 95% as determined by HPLC . This compound is primarily utilized as a chiral building block in asymmetric synthesis and as an intermediate in the preparation of more complex, enantiopure molecules for medicinal chemistry and pharmaceutical development .

Why (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol Cannot Be Indiscriminately Replaced: The Critical Impact of Stereochemistry and Protecting Group on Downstream Synthesis


In asymmetric synthesis, the substitution of one chiral building block for another, even a close analog, is not scientifically sound. The (2S) absolute configuration at the C2 chiral center dictates the three-dimensional outcome of subsequent stereoselective reactions, such as additions or coupling steps [1]. Replacing it with the (2R) enantiomer would invert the stereochemistry of all downstream products, which can result in a complete loss of biological activity or altered material properties [2]. Furthermore, the tert-butoxy group is not merely a placeholder; its unique steric and electronic properties—including stability to strong bases and nucleophiles, yet facile removal under mild acidic conditions—are fundamentally different from other common hydroxyl protecting groups like benzyl (cleaved by hydrogenolysis) or silyl ethers (cleaved by fluoride) [3]. An uninformed substitution could lead to incompatibility with reaction conditions, lower yields due to competing side reactions, or the need for a complete re-optimization of a synthetic route, thereby compromising both research efficiency and cost-effectiveness.

Procurement-Critical Quantitative Evidence: Differentiating (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol from its Closest Comparators


Enantiomeric Purity and Defined Absolute Configuration: A Non-Negotiable Starting Point for Stereocontrolled Synthesis

The commercial specification for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol includes a minimum purity of 95% as determined by HPLC, and it is provided as a single enantiomer with a defined (2S) absolute configuration . This contrasts with the racemic mixture (±)-2-(tert-butoxy)-3-phenylpropan-1-ol, which by definition contains a 50:50 mixture of (2S) and (2R) enantiomers and is not a suitable starting material for the enantioselective synthesis of a single target stereoisomer. While direct enantiomeric excess (ee) data from the manufacturer's batch analysis for this specific compound is not publicly disclosed, the purchase of the named (2S) compound guarantees a specific chiral orientation, unlike a racemic or scalemic mixture, which would require additional, costly separation steps such as chiral preparative HPLC or enzymatic resolution to achieve comparable enantiopurity [1].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

Stability Profile of the tert-Butoxy Protecting Group: Enabling Robust Multi-Step Synthesis Under Basic Conditions

The tert-butoxy (t-BuO) group in (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol confers orthogonal stability compared to other common hydroxyl protecting groups. The tert-butyl ether is known to be stable to strong bases (e.g., organolithiums, Grignard reagents, metal hydrides) and nucleophiles, and is also resistant to oxidation and hydrogenolysis [1]. This contrasts sharply with a silyl ether protecting group (e.g., TBS or TMS ether), which is highly labile to basic conditions and fluoride ion, and a benzyl ether, which is readily removed under hydrogenolytic conditions that may be incompatible with other reducible functional groups in the molecule . While specific quantitative stability data (e.g., half-life under various pH conditions) for this exact compound is not provided in public datasheets, the class-level behavior of tertiary alkyl ethers provides a reliable inference for its performance, positioning it as a robust choice when harsh, non-acidic reaction conditions are anticipated.

Protecting Group Strategy Synthetic Methodology Process Chemistry

Comparative Evaluation of Aqueous Solubility and Hydrophobicity with Closest Analogs for Extraction and Purification

The physicochemical properties of (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol, which are predicted to include a boiling point of 309.5±22.0 °C and a pKa of 14.46±0.10, indicate it is a relatively non-polar, water-insoluble compound . This profile is consistent with its logP value and is crucial for its behavior in extraction and chromatographic purification. In comparison, the unprotected diol analog, (2S)-3-phenylpropane-1,2-diol, has a substantially lower logP (approx. 0.77) and much higher water solubility, which would lead to different partitioning behavior during aqueous work-up and different retention times in reversed-phase HPLC purification [1]. This means the target compound can be efficiently extracted into organic solvents and separated from more polar impurities or byproducts using standard non-polar chromatographic methods, simplifying purification and improving recovery yields.

Physicochemical Properties Chromatography Liquid-Liquid Extraction

Molecular Weight and Purity Specification: Verifiable Benchmarks for Reproducible Research

Vendor-supplied technical datasheets provide specific, verifiable benchmarks for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol. The molecular weight is consistently stated as 208.3 g/mol, and the minimum purity specification is 95% as determined by HPLC . This is a key differentiator from custom-synthesized material, where purity and identity may be variable and require extensive in-house characterization before use. Furthermore, while a search for the enantiomer (2R)-2-(tert-butoxy)-3-phenylpropan-1-ol (CAS 2639374-46-0) confirms its commercial availability with a similar 95% purity , the choice of the (2S) enantiomer is application-driven, and this clear, vendor-verified specification ensures the user is procuring a consistent, research-grade starting material for the intended asymmetric synthesis.

Quality Control Analytical Chemistry Procurement Specifications

High-Impact Application Scenarios for (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol in Pharmaceutical and Chemical Research


Asymmetric Synthesis of Beta-Blocker and Antihypertensive Drug Analogs

(2S)-2-(tert-butoxy)-3-phenylpropan-1-ol can serve as a critical chiral synthon in the construction of aryloxypropanolamine pharmacophores, which are the core of many beta-adrenergic receptor antagonists (beta-blockers) such as metoprolol and atenolol . Its pre-installed (2S) stereocenter, which corresponds to the more active (S)-enantiomer in many beta-blockers, eliminates the need for a late-stage chiral resolution or asymmetric step, directly enabling the preparation of enantiopure drug candidates for structure-activity relationship (SAR) studies or as authentic analytical standards [1].

Synthesis of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

This compound's rigid, stereodefined structure makes it an ideal building block for synthesizing novel chiral ligands or auxiliaries used in asymmetric catalysis . Its two distinct oxygen atoms (the free hydroxyl and the protected tert-butoxy group) provide orthogonal handles for further functionalization, such as attaching phosphine or amine groups, to create libraries of enantiopure catalysts. The ability to use it directly in stereoselective transformations, such as those involving organometallic reagents, is enabled by the stability of its tert-butoxy group, leading to improved yields and enantioselectivity in the development of new catalytic methods.

Preparation of Enantiopure Standards and Metabolites for Bioanalytical Chemistry

In drug metabolism and pharmacokinetic (DMPK) studies, the availability of single enantiomers of metabolites is essential for accurate bioanalysis. (2S)-2-(tert-butoxy)-3-phenylpropan-1-ol can be used to synthesize authentic, enantiopure analytical standards of hydroxylated drug metabolites that contain a phenylpropanol moiety. Its defined stereochemistry and verified purity (≥95% HPLC) provide a reliable starting point for creating reference materials essential for calibrating LC-MS/MS assays used to track chiral drug metabolism and excretion in preclinical and clinical studies .

Functionalization of Advanced Materials and Polymers with Chiral Motifs

For material science applications, this chiral building block can be incorporated into the structure of advanced polymers or functional materials to induce chirality at the macroscopic level, which is important for applications like chiral stationary phases in HPLC or materials for nonlinear optics. Its phenyl group offers a site for further chemical modification or conjugation to polymer backbones, while the tert-butoxy group can be removed after polymerization to reveal a free hydroxyl for subsequent cross-linking or surface modification, as supported by the well-understood orthogonal protecting group strategy .

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